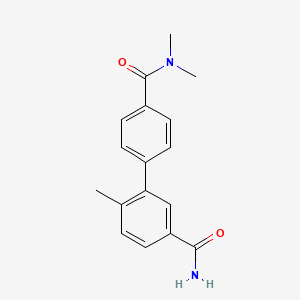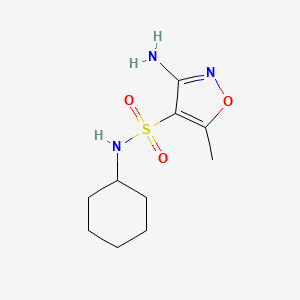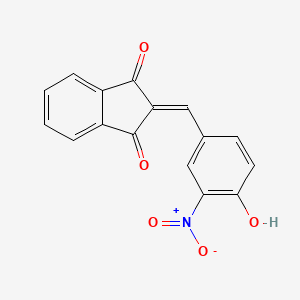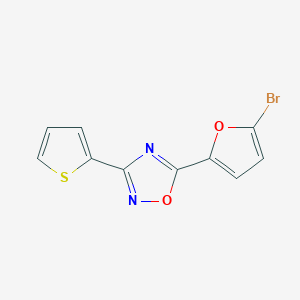
N~4~',N~4~',6-trimethylbiphenyl-3,4'-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl dicarboxamides and similar compounds are of interest due to their unique physical and chemical properties. These compounds are often studied for their applications in materials science, especially in the development of polymers with specific mechanical, thermal, and electrical properties.
Synthesis Analysis
The synthesis of related biphenyl dicarboxamides involves multi-step chemical reactions, starting from specific biphenyl derivatives. For example, Spiliopoulos et al. (1998) synthesized rigid-rod polyamides and polyimides from 4,3‘‘-diamino-2‘,6‘-diphenyl- or di(4-biphenylyl)-p-terphenyl and 4-amino-4‘‘-carboxy-2‘,6‘-diphenyl-p-terphenyl through pyrylium salts (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Molecular Structure Analysis
Characterization techniques such as FT-IR, 1H-NMR, 13C-NMR, UV−vis, X-ray diffraction, and differential scanning calorimetry (DSC) are utilized to analyze the molecular structure of these compounds. These methods provide insights into the amorphous nature of the polymers, their thermal properties, and their solubility in various solvents.
Chemical Reactions and Properties
The chemical reactions involving biphenyl dicarboxamides are crucial for modifying their properties for specific applications. For instance, the synthesis of polyamides from specific biphenyl derivatives shows excellent thermooxidative stability, with no weight loss observed up to temperatures of 379−417 °C in air, indicating their potential for high-temperature applications.
Physical Properties Analysis
The physical properties, such as glass transition temperatures (Tg) and solubility, are significant for the application of these compounds in polymer science. The Tgs of polyamides synthesized from related compounds ranged from 235 to 285 °C, showcasing their robustness and thermal stability.
Chemical Properties Analysis
The chemical properties, including reactivity and solubility in different solvents, are essential for understanding the applications of these compounds. Polyamides derived from related compounds exhibited solubility in polar aprotic solvents and sulfuric acid, highlighting their potential in various chemical processes and applications.
properties
IUPAC Name |
3-[4-(dimethylcarbamoyl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-5-14(16(18)20)10-15(11)12-6-8-13(9-7-12)17(21)19(2)3/h4-10H,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPFYYKMPYREFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)C2=CC=C(C=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~',N~4~',6-trimethylbiphenyl-3,4'-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl (4aS*,7aR*)-4-(2-pyridinylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5534177.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-fluoro-2-pyridinyl)-3-pyrrolidinyl]-1-propanesulfonamide hydrochloride](/img/structure/B5534193.png)




phosphinic acid](/img/structure/B5534226.png)
![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5534241.png)
![N-{2-[4-(dimethylamino)phenyl]-1-methylethyl}-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5534245.png)
![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5534246.png)

![3-bromo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5534263.png)
![3-{[(4-chlorophenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5534268.png)